molecular formula C5H10ClNO3 B15187375 Y3FL98Vhd7 CAS No. 116523-56-9

Y3FL98Vhd7

Cat. No.: B15187375
CAS No.: 116523-56-9
M. Wt: 167.59 g/mol
InChI Key: IVMTZRQAIVOKHQ-WCCKRBBISA-N
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Description

Y3FL98Vhd7 (CAS No. 340736-76-7) is a trifluoromethyl-substituted oxadiazole derivative with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol. It exhibits high molecular polarity and moderate solubility in aqueous solutions (0.199 mg/mL at 25°C) . Key physicochemical properties include:

  • CYP Inhibition: Acts as a CYP1A2 inhibitor, suggesting metabolic interactions with drugs metabolized by this enzyme .

The compound is synthesized via a multi-step reaction involving 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, and coupling reagents like HATU in DMF under mild conditions (20°C, overnight) .

Properties

CAS No.

116523-56-9

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

(4S)-4-amino-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-4(3-7)1-2-5(8)9;/h3-4H,1-2,6H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

IVMTZRQAIVOKHQ-WCCKRBBISA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C=O)N.Cl

Canonical SMILES

C(CC(=O)O)C(C=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-oxopentanoic acid hydrochloride typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitro-5-oxopentanoic acid using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of 4-amino-5-oxopentanoic acid hydrochloride often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-oxopentanoic acid hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigating potential therapeutic applications and drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound acts as a substrate for various enzymes, participating in metabolic pathways that lead to the formation of biologically active molecules. The amino group can form hydrogen bonds with enzyme active sites, facilitating catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Y3FL98VHD7 belongs to the oxadiazole class, known for diverse pharmacological activities. Below is a comparative analysis with structurally and functionally related compounds (Table 1):

Table 1: Comparative Analysis of this compound and Analogues

Compound Name (CAS No.) Molecular Formula Molecular Weight Solubility (mg/mL) Bioavailability Score Key Functional Differences
This compound (340736-76-7) C₁₀H₅F₃N₂O₃ 258.15 0.199 0.56 CYP1A2 inhibition
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid C₁₀H₅F₃N₂O₃ 258.15 0.201 0.55 Lacks morpholine moiety; reduced BBB permeability
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate C₁₇H₁₂FN₂O₃ 323.29 0.153 0.48 Fluorophenyl substitution enhances lipophilicity but lowers solubility
CAS 6007-85-8 C₆H₂O₃S 154.14 2.58 (water) 0.55 Sulfur-containing core; higher solubility but no CYP inhibition

Key Findings :

Structural Modifications: The trifluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogues . The morpholine moiety improves BBB permeability relative to simpler benzoic acid derivatives .

Pharmacokinetic Differences: this compound’s moderate solubility (0.199 mg/mL) balances bioavailability and in vivo stability, unlike the highly soluble but rapidly cleared CAS 6007-85-8 . Fluorine substitution in this compound reduces CYP2D6 inhibition risks compared to non-fluorinated oxadiazoles .

Toxicity and Safety :

  • This compound’s "Warning" classification aligns with other trifluoromethyl oxadiazoles, whereas sulfur-containing analogues (e.g., CAS 6007-85-8) show lower irritation risks .

Research Implications and Limitations

  • Advantages of this compound : Its dual BBB permeability and CYP1A2 inhibition make it a candidate for CNS-targeted drug development .
  • Limitations: Low aqueous solubility may require formulation optimization (e.g., nanoemulsions) for clinical use .
  • Comparative Gaps: Limited in vivo data on long-term toxicity profiles of fluorinated oxadiazoles necessitates further studies .

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